3,4-Dehydro Cilostazol-d11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

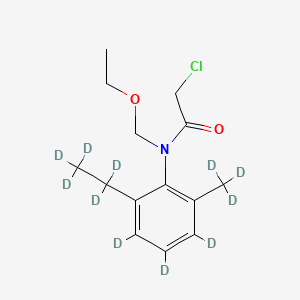

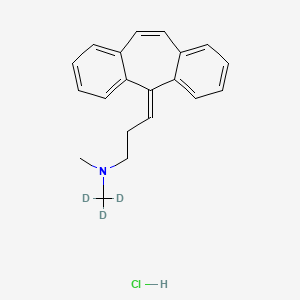

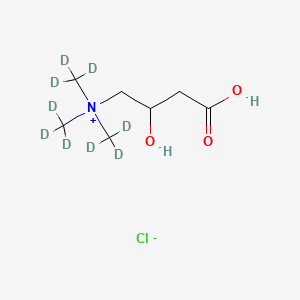

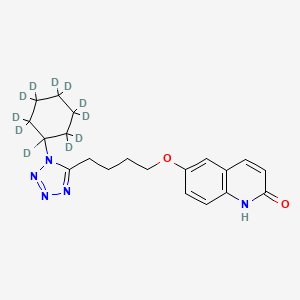

3,4-Dehydro Cilostazol-d11 is a labelled metabolite of Cilostazol . Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication of patients with peripheral vascular disease . It is a stable isotope labeled version of the pharmaceutical drug Cilostazol .

Synthesis Analysis

The usage of 3,4-Dehydro Cilostazol-d11 is primarily in the field of pharmacokinetics and drug metabolism research. It is used as a reference standard in liquid chromatography-mass spectrometry (LC-MS) analysis to quantify the levels of Cilostazol and its metabolites in biological samples such as blood or urine . The synthesized cilostazol impurity A was characterized using sophisticated analytical techniques like Fourier-Transform Infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) and Liquid Chromatography Mass spectrometry (LC-MS) .Molecular Structure Analysis

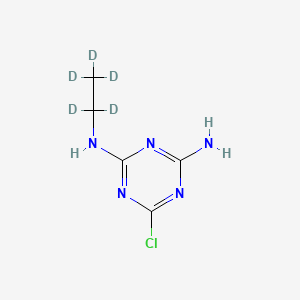

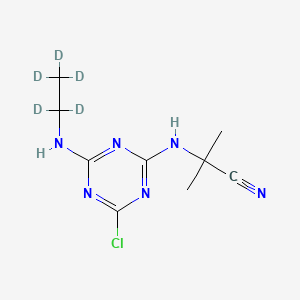

The chemical information of 3,4-Dehydro Cilostazol-d11 includes its molecular formula C11H4D11N3O2S, molecular weight of 260.38 g/mol . Its structure is similar to that of Cilostazol, with an additional deuterium atom in the molecule .Chemical Reactions Analysis

A unique sensitive ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC−MS/MS) method has been developed, simultaneously quantifying cilostazol and its active metabolite 3, 4-dehydro cilostazol (DCIL) using deuterated internal standards such as CIL-d11 and DCIL-d11 .Physical And Chemical Properties Analysis

The chemical information of 3,4-Dehydro Cilostazol-d11 includes its molecular formula C11H4D11N3O2S, molecular weight of 260.38 g/mol . Its physical properties such as melting point, boiling point, and solubility .Scientific Research Applications

Analytical Methods in Pharmacology

A study by Bhatt et al. (2014) developed an ultra performance liquid chromatography-tandem mass spectrometry (UPLC−MS/MS) method for determining cilostazol and its active metabolite 3,4-dehydro cilostazol in human plasma. This method is essential for pharmacological studies and bioequivalence research.

Pharmacological Effects

Research has demonstrated various pharmacological effects of cilostazol, which is closely related to its metabolite 3,4-dehydro cilostazol. For instance, Wada et al. (2013) found that cilostazol improves glucose metabolism and insulin resistance in diabetic mice. Similarly, Birk et al. (2004) observed cilostazol's effects on cerebral hemodynamics, suggesting its potential in treating cerebral vasospasm.

Cellular and Molecular Mechanisms

Studies have explored the cellular and molecular mechanisms of cilostazol. Ota et al. (2008) discussed cilostazol's protective effects against endothelial cell senescence. Another study by Choi et al. (2018) showed cilostazol's promotion of hair growth, demonstrating its diverse cellular effects.

Clinical and Preclinical Studies

Clinical and preclinical studies have also been conducted to assess cilostazol's efficacy. Inoue et al. (2004) investigated cilostazol's role in reducing post-stent restenosis, while Fujimura et al. (1995) examined its bronchodilator effects in humans.

Therapeutic Potential

The therapeutic potential of cilostazol, and by extension, its metabolites like 3,4-dehydro cilostazol, is evident in various studies. For example, Jeon et al. (2015) explored cilostazol's effect on hepatic steatosis, indicating its potential in treating metabolic diseases.

Mechanism of Action

Cilostazol and several of its metabolites are cyclic AMP (cAMP) phosphodiesterase III inhibitors (PDE III inhibitors), inhibiting phosphodiesterase activity and suppressing cAMP degradation with a resultant increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation .

Future Directions

Cilostazol and its active metabolite 3,4-dehydro cilostazol have been studied extensively for their therapeutic effects in peripheral arterial disease and intermittent claudication . Future research may focus on exploring other potential therapeutic applications of these compounds, as well as improving methods for their detection and quantification in biological samples .

properties

IUPAC Name |

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALECSGOJQOHW-SAGHCWGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.